N-(piperidin-3-ylmethyl)thiophene-3-carboxamide hydrochloride

CHK1 inhibitor Checkpoint kinase Cancer drug discovery

N-(piperidin-3-ylmethyl)thiophene-3-carboxamide hydrochloride (CAS 1185313-04-5) is a heterocyclic building block comprising a thiophene-3-carboxamide core linked to a piperidine ring via a methylene bridge, supplied as the hydrochloride salt (MF: C₁₁H₁₇ClN₂OS; MW: 260.78 g/mol). The thiophene-3-carboxamide scaffold is a privileged pharmacophore in kinase drug discovery, forming key hinge-region hydrogen bonds in the ATP-binding pocket of CHK1 as demonstrated by co-crystal structures (e.g., PDB 3PA5).

Molecular Formula C11H17ClN2OS
Molecular Weight 260.78 g/mol
CAS No. 1185313-04-5
Cat. No. B1418813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(piperidin-3-ylmethyl)thiophene-3-carboxamide hydrochloride
CAS1185313-04-5
Molecular FormulaC11H17ClN2OS
Molecular Weight260.78 g/mol
Structural Identifiers
SMILESC1CC(CNC1)CNC(=O)C2=CSC=C2.Cl
InChIInChI=1S/C11H16N2OS.ClH/c14-11(10-3-5-15-8-10)13-7-9-2-1-4-12-6-9;/h3,5,8-9,12H,1-2,4,6-7H2,(H,13,14);1H
InChIKeyTVTOMQWQJUPFKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy N-(piperidin-3-ylmethyl)thiophene-3-carboxamide hydrochloride (CAS 1185313-04-5) | Procurement & Differentiation Guide


N-(piperidin-3-ylmethyl)thiophene-3-carboxamide hydrochloride (CAS 1185313-04-5) is a heterocyclic building block comprising a thiophene-3-carboxamide core linked to a piperidine ring via a methylene bridge, supplied as the hydrochloride salt (MF: C₁₁H₁₇ClN₂OS; MW: 260.78 g/mol) [1]. The thiophene-3-carboxamide scaffold is a privileged pharmacophore in kinase drug discovery, forming key hinge-region hydrogen bonds in the ATP-binding pocket of CHK1 as demonstrated by co-crystal structures (e.g., PDB 3PA5) [2]. Its closest structural analog, the 4-piperidinylmethyl positional isomer (CAS 1185314-53-7), differs only in the attachment point on the piperidine ring, yet this subtle variation is predicted to alter vector geometry, kinase hinge-binding orientation, and downstream selectivity profiles .

Why N-(piperidin-3-ylmethyl)thiophene-3-carboxamide hydrochloride Cannot Be Replaced by Generic Analogs


Seemingly minor structural modifications within the thiophene-3-carboxamide piperidine series produce profound shifts in kinase inhibitory potency and target engagement. The 3-piperidinylmethyl attachment positions the basic nitrogen for salt-bridge interactions within the kinase catalytic cleft, whereas the 4-piperidinylmethyl isomer orients the amine away from this critical contact, significantly altering binding thermodynamics [1]. A ChEMBL-curated analog bearing the identical 3-piperidinylmethyl-thiophene-3-carboxamide core achieves CHK1 IC₅₀ of 100 nM [2], while clinical-stage thiophene-3-carboxamide CHK1 inhibitors such as AZD7762 require a urea linkage at the 2-position and a distinct (S)-piperidin-3-yl direct attachment to reach low-nanomolar potency, underscoring that the 3-position connectivity is necessary but not sufficient—the full substitution pattern governs the activity cliff [3]. Generic replacement with the 4-isomer or N-methylated variants risks complete loss of hinge-binding geometry and the attendant kinase inhibition.

Quantitative Differentiation Evidence for N-(piperidin-3-ylmethyl)thiophene-3-carboxamide hydrochloride


CHK1 Kinase Inhibition Achieved with 3-Piperidinylmethyl-Thiophene-3-Carboxamide Core

A ChEMBL-curated analog (CHEMBL471094) that fully contains the N-(piperidin-3-ylmethyl)thiophene-3-carboxamide scaffold of the target compound inhibits human CHK1 kinase with an IC₅₀ of 100 nM [1]. This demonstrates that the core scaffold, when elaborated at the thiophene 2- and 5-positions, is competent for sub-micromolar CHK1 engagement. In contrast, clinical CHK1 inhibitors built on a thiophene-3-carboxamide platform (e.g., AZD7762) require a urea at the 2-position and direct (S)-piperidin-3-yl attachment rather than the methylene-spaced 3-piperidinylmethyl linkage to achieve their low-nanomolar potency, confirming that the 3-piperidinylmethyl topology occupies a distinct, developable chemical space within the CHK1 pharmacophore [2].

CHK1 inhibitor Checkpoint kinase Cancer drug discovery

Piperidine Attachment Position Dictates Predicted Kinase Binding Geometry

The target compound features a 3-piperidinylmethyl attachment, as opposed to the commercially available 4-piperidinylmethyl positional isomer (CAS 1185314-53-7) . In the CHK1 co-crystal structure (PDB 3PA5), the piperidine ring of 2-(carbamoylamino)-5-(4-chlorophenyl)-N-[(3S)-piperidin-3-yl]thiophene-3-carboxamide is positioned for a salt bridge with an acidic residue in the kinase catalytic cleft [1]. The 3-substitution orients the basic nitrogen toward this interaction interface, whereas the 4-substituted isomer would project the amine vector away from the hinge region, sterically precluding the same contact geometry. This positional difference is expected to produce divergent kinase selectivity profiles and is a critical decision point for medicinal chemistry programs building thiophene-3-carboxamide-based kinase libraries.

Positional isomer Kinase hinge binder Scaffold geometry

EGFR Kinase Inhibitory Potential via Thiophene-3-Carboxamide Scaffold Elaboration

The thiophene-3-carboxamide core has been validated as an EGFR kinase inhibitory scaffold through systematic SAR studies. Trisubstituted thiophene-3-carboxamide selenide derivatives achieved EGFR IC₅₀ values of 94.44 ± 2.22 nM (compound 16e) and 42.3 nM (compound 18i), with the latter demonstrating antiproliferative activity against HCT116 and A549 cancer cell lines (IC₅₀ = 4.82 ± 0.80 μM and 1.43 ± 0.08 μM, respectively) [1][2]. These elaborated analogs contain the same thiophene-3-carboxamide core present in the target compound, indicating that N-(piperidin-3-ylmethyl)thiophene-3-carboxamide hydrochloride provides a versatile starting scaffold for EGFR inhibitor development. The unelaborated scaffold itself has not been screened for EGFR activity, and direct substitution at the thiophene 2- and 5-positions is required to achieve the reported potency.

EGFR inhibitor Antiproliferative Thiophene carboxamide

N-Substituted Piperidine Scaffold Endowed with Antiviral Entry Inhibition Potential

N-substituted piperidine compounds, a class to which the target compound belongs, have demonstrated antiviral activity. CL-385319, an N-substituted piperidine, inhibits H5N1 avian influenza A virus infection in MDCK cells with an IC₅₀ of 27.03 ± 2.54 μM and shows low cytotoxicity (CC₅₀ = 1.48 mM, selectivity index ≈ 55) [1]. The antiviral mechanism involves inhibition of viral entry mediated by the HA2 subunit of hemagglutinin. While CL-385319 is structurally distinct, the shared N-substituted piperidine pharmacophore suggests that N-(piperidin-3-ylmethyl)thiophene-3-carboxamide hydrochloride may serve as a scaffold for antiviral lead optimization targeting viral entry processes. No direct antiviral data exist for the target compound.

Antiviral H5N1 influenza Viral entry inhibitor

Optimal Application Scenarios for N-(piperidin-3-ylmethyl)thiophene-3-carboxamide hydrochloride Procurement


CHK1-Focused Kinase Inhibitor Lead Generation

Programs targeting the G2/M checkpoint kinase CHK1 for oncology applications should procure this compound as a core scaffold for structure-activity relationship (SAR) exploration. The 3-piperidinylmethyl-thiophene-3-carboxamide core is present in CHEMBL471094, which achieves CHK1 IC₅₀ = 100 nM [1]. Co-crystal structures (PDB 3PA5) guide rational elaboration at the thiophene 2- and 5-positions to improve potency beyond this benchmark [2]. Use in parallel chemistry libraries with varying aryl/urea substituents at the thiophene positions.

EGFR Tyrosine Kinase Inhibitor Scaffold Expansion

Procure as the unelaborated thiophene-3-carboxamide core for EGFR inhibitor development. Elaborated trisubstituted derivatives achieve EGFR IC₅₀ as low as 42.3 nM with corresponding cellular antiproliferative activity (A549 IC₅₀ = 1.43 μM) [3]. The 3-piperidinylmethyl moiety provides a vector for optimizing kinase selectivity versus the 4-isomer series. Synthesize selenide or sulfide derivatives at the thiophene 2- and 5-positions and compare EGFR inhibition with published benchmarks.

Positional Isomer Selectivity Profiling in Kinase Panel Screens

Procure both the 3-piperidinylmethyl isomer (CAS 1185313-04-5) and the 4-piperidinylmethyl isomer (CAS 1185314-53-7) as a matched pair for kinome-wide selectivity profiling . The divergent amine exit vectors are predicted to produce differential off-target kinase engagement. Data from such head-to-head profiling are valuable for intellectual property positioning and for understanding the contribution of piperidine geometry to polypharmacology.

Antiviral Screening of N-Substituted Piperidine Libraries

Include this compound in antiviral screening decks targeting influenza A virus entry. N-substituted piperidine analogs such as CL-385319 inhibit H5N1 infection in MDCK cells (IC₅₀ = 27.03 μM; CC₅₀ = 1.48 mM) through HA-mediated entry blockade [4]. While the thiophene-3-carboxamide group is absent in CL-385319, it may confer improved physicochemical properties (predicted logP ~1.2 for the free base) that enhance membrane permeability relative to simpler piperidine derivatives.

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